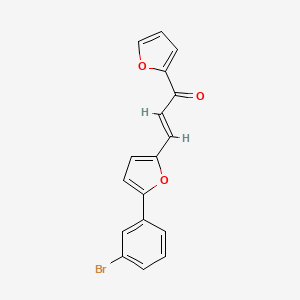

(E)-3-(5-(3-bromophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one

説明

(E)-3-(5-(3-bromophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

特性

IUPAC Name |

(E)-3-[5-(3-bromophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrO3/c18-13-4-1-3-12(11-13)16-9-7-14(21-16)6-8-15(19)17-5-2-10-20-17/h1-11H/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOKXKYOQLKFGP-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=C(O2)C=CC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)C2=CC=C(O2)/C=C/C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70417328 | |

| Record name | (E)-3-(5-(3-bromophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70417328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6015-47-0 | |

| Record name | (E)-3-(5-(3-bromophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70417328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(5-(3-bromophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aldehyde and a ketone in the presence of a base. The general steps are as follows:

Starting Materials: 3-bromobenzaldehyde and 2-acetylfuran.

Reaction Conditions: The reaction is usually performed in an ethanol solvent with a base such as sodium hydroxide or potassium hydroxide.

Procedure: The aldehyde and ketone are mixed in the presence of the base, and the mixture is stirred at room temperature or slightly elevated temperatures. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to form the chalcone.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions: (E)-3-(5-(3-bromophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated chalcones.

Substitution: Various substituted chalcones depending on the nucleophile used.

科学的研究の応用

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic effects due to its bioactive properties.

Industry: Potential use in the development of new materials or as intermediates in chemical manufacturing.

作用機序

The mechanism of action of (E)-3-(5-(3-bromophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.

類似化合物との比較

- (E)-3-(4-bromophenyl)-1-(furan-2-yl)prop-2-en-1-one

- (E)-3-(3-chlorophenyl)-1-(furan-2-yl)prop-2-en-1-one

- (E)-3-(5-(4-methoxyphenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one

Comparison:

- Structural Differences: The position and type of substituents on the phenyl ring can significantly affect the compound’s chemical properties and biological activities.

- Unique Features: The presence of the bromine atom in (E)-3-(5-(3-bromophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one may enhance its reactivity and potential biological effects compared to similar compounds with different substituents.

生物活性

(E)-3-(5-(3-bromophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound, with the CAS number 6015-47-0, has a molecular formula of C17H11BrO3 and a molecular weight of approximately 343.17 g/mol. The synthesis typically involves the Claisen-Schmidt condensation reaction between 3-bromobenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide in ethanol .

Anticancer Properties

Recent studies have highlighted the anticancer potential of (E)-3-(5-(3-bromophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one. It has been shown to induce apoptosis in various cancer cell lines, including MDA-MB-231 breast cancer cells. The mechanism involves the activation of the p53 pathway and modulation of Bcl-2 family proteins, leading to mitochondrial membrane potential dissipation and subsequent cell death .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (E)-3-(5-(3-bromophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one | MDA-MB-231 | 6.08 ± 0.42 | Induces apoptosis via p53 activation |

| Reference Drug (CA-4) | MDA-MB-231 | 0.54 ± 0.04 | Microtubule destabilization |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, (E)-3-(5-(3-bromophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one has demonstrated antimicrobial activity against various pathogens. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit metabolic pathways critical for microbial survival .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the presence of the bromine atom enhances its reactivity and ability to interact with biological targets. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological outcomes such as apoptosis in cancer cells or inhibition of inflammatory pathways .

Case Studies

Several case studies have explored the therapeutic potential of chalcones similar to (E)-3-(5-(3-bromophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one:

- Study on Anticancer Activity : A study demonstrated that a related chalcone significantly inhibited tubulin polymerization, leading to cell cycle arrest and apoptosis in breast cancer models .

- Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory properties of chalcone derivatives in animal models, showing a reduction in edema and inflammatory markers upon treatment with these compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-3-(5-(3-bromophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one?

- Methodology : The compound is typically synthesized via Claisen-Schmidt condensation , where a ketone (e.g., furan-2-yl ketone) reacts with an aldehyde (e.g., 5-(3-bromophenyl)furan-2-carbaldehyde) under basic conditions. Key parameters include:

- Catalysts/Solvents : NaOH or KOH in ethanol or THF .

- Temperature : Room temperature to 80°C, optimized to minimize side reactions .

- Monitoring : Reaction progress tracked via TLC, with purification by column chromatography .

- Yield Optimization : Lower temperatures (≤50°C) reduce decomposition, while excess aldehyde (1.2–1.5 eq) improves yield .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Core Methods :

- NMR Spectroscopy : H and C NMR to identify furan rings, bromophenyl groups, and the α,β-unsaturated ketone moiety .

- IR Spectroscopy : Peaks at ~1650–1700 cm confirm the carbonyl group .

- Mass Spectrometry : High-resolution MS to verify molecular weight (CHBrO, ~343.2 g/mol) .

Advanced Research Questions

Q. How can contradictory spectral data during structural elucidation be resolved?

- Conflict Example : Overlapping NMR peaks from furan protons and bromophenyl groups.

- Solutions :

- 2D NMR (COSY, HSQC) : Differentiates coupled protons and assigns carbon environments .

- X-ray Crystallography : Resolves ambiguities by providing unambiguous bond lengths/angles (e.g., C=O bond at ~1.22 Å) .

- Computational Modeling : DFT calculations predict NMR shifts and compare with experimental data .

Q. What strategies optimize reaction yield in solvent-free synthesis?

- Case Study : Solvent-free Claisen-Schmidt condensation (as used in similar chalcones ).

- Parameters :

| Variable | Optimal Range | Impact |

|---|---|---|

| Catalyst (NaOH) | 10–15 mol% | Higher amounts increase side reactions |

| Grinding Time | 30–45 min | Prolonged grinding degrades product |

| Temperature | 40–60°C | Balances reaction rate and decomposition |

- Outcome : Yields up to 78% with >95% purity via recrystallization .

Q. How do substituent positions on the phenyl ring affect biological activity?

- SAR Insights (from analogous chalcones ):

| Substituent Position | Activity Trend | Example |

|---|---|---|

| 3-Bromo (target compound) | Moderate anticancer activity (IC ~25 µM) | |

| 4-Chloro | Enhanced anti-inflammatory (COX-2 inhibition ~70%) | |

| 2-Nitro | Reduced solubility, inactive |

- Mechanism : Electron-withdrawing groups (e.g., Br) enhance electrophilicity of the α,β-unsaturated ketone, promoting covalent binding to biological targets .

Data Contradiction Analysis

Q. Discrepancies in reported biological activity: How to validate findings?

- Root Causes : Variability in assay conditions (e.g., cell lines, incubation times).

- Validation Steps :

Dose-Response Repetition : Test compound across 3–5 concentrations in triplicate .

Control Compounds : Compare with known inhibitors (e.g., doxorubicin for cytotoxicity) .

Orthogonal Assays : Confirm anti-inflammatory activity via both COX-2 inhibition and TNF-α ELISA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。